2-[(2-Chlorobenzyl)sulfanyl]quinoxaline
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Overview
Description
2-[(2-Chlorobenzyl)sulfanyl]quinoxaline is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-[(2-Chlorobenzyl)sulfanyl]quinoxaline typically involves the reaction of 2-chlorobenzyl chloride with quinoxaline-2-thiol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
2-[(2-Chlorobenzyl)sulfanyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-[(2-Chlorobenzyl)sulfanyl]quinoxaline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)sulfanyl]quinoxaline involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in pathogens. This inhibition can result in the death or growth suppression of the target organisms .
Comparison with Similar Compounds
2-[(2-Chlorobenzyl)sulfanyl]quinoxaline can be compared with other quinoxaline derivatives, such as:
- 2-[(2-Fluorobenzyl)sulfanyl]quinoxaline
- 2-[(2-Bromobenzyl)sulfanyl]quinoxaline
- 2-[(2-Iodobenzyl)sulfanyl]quinoxaline
These compounds share similar structures but differ in the halogen substituent on the benzyl group. The presence of different halogens can influence the biological activity and chemical reactivity of these compounds .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-12-6-2-1-5-11(12)10-19-15-9-17-13-7-3-4-8-14(13)18-15/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHPHKLLSBMKTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3N=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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